
ZINC69391?
説明
Novel specific Rac1 inhibitor, interferring with the interaction of Rac1 with Dock180, a relevant Rac1 activator in glioma invasion, and to reduce Rac1-GTP levels
ZINC69391 is a specific Rac1 inhibitor. It acts by interferring with the interaction of Rac1 with Dock180, a relevant Rac1 activator in glioma invasion, and by reducing Rac1-GTP levels.
生物活性
ZINC69391 is a small molecule identified as a potent inhibitor of Rac1, a member of the Rho GTPase family involved in various cellular processes such as proliferation, migration, and invasion. This article delves into the biological activities of ZINC69391, focusing on its effects on cancer cell lines, mechanisms of action, and potential therapeutic applications.
ZINC69391 functions primarily by inhibiting the interaction between Rac1 and guanine nucleotide exchange factors (GEFs), particularly Dock180. By masking specific residues on Rac1, ZINC69391 disrupts Rac1's activation and downstream signaling pathways, which are critical for cancer cell proliferation and migration. This inhibition leads to significant biological effects:
- Inhibition of Rac1 Activation : ZINC69391 effectively blocks Rac1 activation in response to stimuli such as EGF (Epidermal Growth Factor), leading to decreased signaling through pathways that promote cell survival and proliferation .
- Cell Cycle Arrest : Treatment with ZINC69391 has been shown to induce cell cycle arrest in various cancer cell lines, notably increasing the sub-G0/G1 phase population, indicative of apoptosis .
- Induction of Apoptosis : ZINC69391 triggers apoptosis in cancer cells through mitochondrial pathways, evidenced by increased levels of cleaved caspase-9 and alterations in Bcl-2 family protein expressions .
Breast Cancer
In studies involving aggressive breast cancer cell lines, ZINC69391 demonstrated significant pro-apoptotic and anti-invasive properties. It inhibited cell proliferation and migration while also reducing lung metastasis in vivo. The compound's effects were concentration-dependent, with notable changes observed at doses starting from 10 μM .
Glioblastoma
ZINC69391 was evaluated in glioblastoma models where it reduced cell growth and induced apoptosis. In vitro assays showed that treatment with ZINC69391 led to decreased glioma cell migration and invasion. The compound's ability to inhibit Rac1–GEF interactions was pivotal in these outcomes .
Acute Myeloid Leukemia (AML)
In AML cell lines, ZINC69391 treatment resulted in significant antiproliferative effects and an increase in the G2/M subpopulation. This effect was linked to Rac1 inhibition, which is known to influence cell cycle progression. Furthermore, ZINC69391 altered NF-κB transcriptional activity differently across various leukemic cells, highlighting its potential for tailored therapies .
Summary of Research Findings
The following table summarizes key findings from studies on ZINC69391:
Study Focus | Cell Type | Key Findings | Concentration |
---|---|---|---|
Breast Cancer | MDA-MB-231 | Inhibition of proliferation and migration; pro-apoptotic | ≥10 μM |
Glioblastoma | U-87 MG, LN229 | Reduced growth; increased apoptosis; inhibited migration | ≥10 μM |
Acute Myeloid Leukemia | HL-60, U937 | Induced G2/M arrest; altered NF-κB activity | 50 μM |
Case Study 1: Breast Cancer Model
In a controlled experiment with MDA-MB-231 cells, treatment with ZINC69391 led to a marked decrease in cell viability after 72 hours. Flow cytometry analysis confirmed an increase in apoptotic cells starting at concentrations as low as 10 μM.
Case Study 2: Glioblastoma In Vivo
In vivo studies using xenograft models demonstrated that ZINC69391 significantly reduced tumor growth compared to control groups. Histological analyses indicated increased apoptosis within treated tumors.
科学的研究の応用
Leukemia Cell Lines
A study demonstrated that ZINC69391 inhibited the proliferation of several leukemic cell lines including HL-60, U937, and Jurkat cells. The treatment resulted in a significant increase in the G2/M phase population, indicating cell cycle arrest. Additionally, ZINC69391 treatment led to an increase in mitochondrial membrane permeability and activation of caspase-9, suggesting a pro-apoptotic effect.
Cell Line | Concentration (μM) | Effect on Proliferation | Cell Cycle Phase Increase |
---|---|---|---|
HL-60 | 50 | Significant Inhibition | G2/M |
U937 | 50 | Significant Inhibition | G2/M |
Jurkat | 50 | Modest Inhibition | G2/M |
Glioma Cell Lines
In glioma studies using LN229 and U-87 MG cells, ZINC69391 was found to significantly reduce cell proliferation and induce apoptosis at concentrations as low as 10 μM. The compound also inhibited cell migration and invasion by affecting actin cytoskeleton dynamics.
Cell Line | Concentration (μM) | Effect on Proliferation | Apoptosis Induction |
---|---|---|---|
LN229 | 10 | Significant Inhibition | Yes |
U-87 MG | 10 | Significant Inhibition | Yes |
Anticancer Effects
ZINC69391 has been shown to possess anticancer properties across various types of cancers:
- Breast Cancer : It inhibits cell proliferation and migration in aggressive breast cancer cell lines by disrupting Rac1 signaling pathways.
- Malignant Gliomas : The compound interferes with glioma invasion mechanisms, showing potential as a therapeutic agent against these aggressive tumors.
In Vivo Studies
Recent research highlighted the in vivo antimetastatic effects of ZINC69391. In animal models, it was shown to significantly reduce lung metastasis when administered prior to tumor implantation. This suggests that ZINC69391 not only acts at the cellular level but also has implications for systemic cancer treatment strategies.
特性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-[2-(trifluoromethyl)phenyl]guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5/c1-8-7-9(2)20-13(19-8)22-12(18)21-11-6-4-3-5-10(11)14(15,16)17/h3-7H,1-2H3,(H3,18,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZGMANANMSUSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。